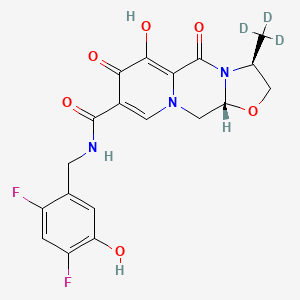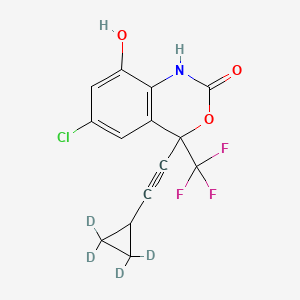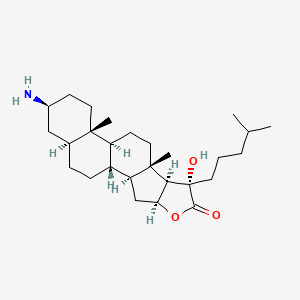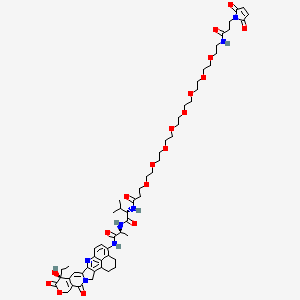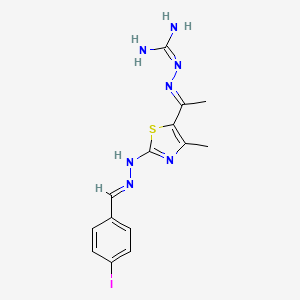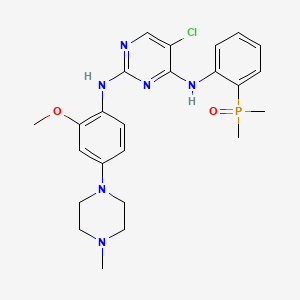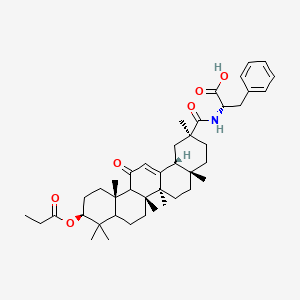
Anticancer agent 59
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 59 is a potent inhibitor active against various cancer cell lines, particularly demonstrating efficacy in A549 cells with an IC50 value of 0.2 μM. It prompts apoptosis, elevates calcium ions and reactive oxygen species levels within cancer cells, and markedly reduces mitochondrial membrane potential .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 59 involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . This reaction yields 1-(2,4-dimethylquinoline-3-yl)ethenone, which is a key intermediate in the production of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions: Anticancer agent 59 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its anticancer properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, enhancing the compound’s stability and activity.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which exhibit enhanced anticancer activity and improved pharmacokinetic properties .
科学的研究の応用
Anticancer agent 59 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of quinoline derivatives.
Biology: Investigated for its ability to induce apoptosis and modulate cellular pathways in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including lung, breast, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations
作用機序
Anticancer agent 59 exerts its effects by inducing apoptosis in cancer cells. It elevates intracellular calcium ions and reactive oxygen species levels, leading to mitochondrial membrane potential disruption. This results in the activation of apoptotic pathways and subsequent cell death. The compound targets specific molecular pathways, including the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation .
類似化合物との比較
Anticancer agent 59 is unique compared to other similar compounds due to its specific mechanism of action and high efficacy against A549 cells. Similar compounds include:
Quinazoline Derivatives: Such as erlotinib and gefitinib, which target tyrosine kinases and are used in cancer treatment.
Anthraquinones: Known for their anticancer properties and used as core structures in various anticancer agents.
Coumarin Derivatives: Promising pharmacophores for developing novel anticancer drugs.
This compound stands out due to its unique ability to elevate calcium ions and reactive oxygen species levels, leading to apoptosis in cancer cells.
特性
分子式 |
C42H59NO6 |
|---|---|
分子量 |
673.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S,4aS,6aS,6bR,10S,12aS,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-10-propanoyloxy-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C42H59NO6/c1-9-33(45)49-32-16-17-40(6)31(37(32,2)3)15-18-42(8)34(40)30(44)24-27-28-25-39(5,20-19-38(28,4)21-22-41(27,42)7)36(48)43-29(35(46)47)23-26-13-11-10-12-14-26/h10-14,24,28-29,31-32,34H,9,15-23,25H2,1-8H3,(H,43,48)(H,46,47)/t28-,29-,31?,32-,34?,38+,39-,40-,41+,42+/m0/s1 |
InChIキー |
AXZSSMDRNOIRRM-UBAYNRRLSA-N |
異性体SMILES |
CCC(=O)O[C@H]1CC[C@]2(C(C1(C)C)CC[C@@]3(C2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)C)C)C)C |
正規SMILES |
CCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NC(CC6=CC=CC=C6)C(=O)O)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


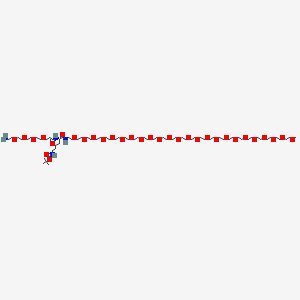
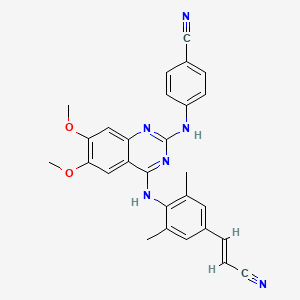
![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)

